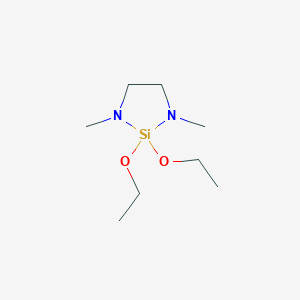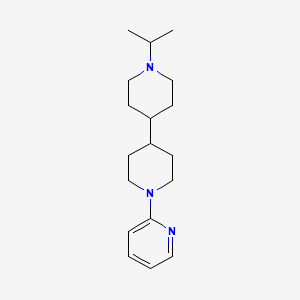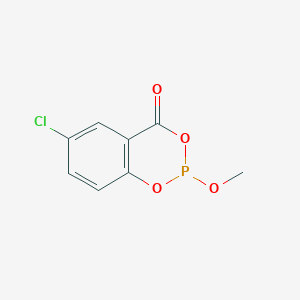
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine is a chemical compound with the molecular formula C8H18N2O2Si It is a member of the diazasilolidine family, characterized by a five-membered ring containing two nitrogen atoms and one silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine typically involves the reaction of diethoxymethylsilane with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
[ \text{(C2H5O)2SiCH3} + \text{(CH3)2NH} \rightarrow \text{C8H18N2O2Si} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted diazasilolidines.
Aplicaciones Científicas De Investigación
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and nitrogen atoms, facilitating the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diethoxy-1-(Trimethylsilyl)-1,2-Azasilolidine: Similar in structure but contains a trimethylsilyl group instead of a dimethyl group.
2,2-Dimethyl-1,3-dioxolane: Contains a dioxolane ring instead of a diazasilolidine ring.
Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate: Contains a dithiole ring and is used in different applications.
Uniqueness
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine is unique due to its specific ring structure and the presence of both ethoxy and dimethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
874751-89-0 |
|---|---|
Fórmula molecular |
C8H20N2O2Si |
Peso molecular |
204.34 g/mol |
Nombre IUPAC |
2,2-diethoxy-1,3-dimethyl-1,3,2-diazasilolidine |
InChI |
InChI=1S/C8H20N2O2Si/c1-5-11-13(12-6-2)9(3)7-8-10(13)4/h5-8H2,1-4H3 |
Clave InChI |
UOFSTOGYZUCIOC-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si]1(N(CCN1C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)


![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)

![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
